molecular formula C16H21NO6S B2826775 (E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid CAS No. 326882-20-6

(E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid

Cat. No.: B2826775
CAS No.: 326882-20-6
M. Wt: 355.41
InChI Key: XHYKFPYRKYFLSR-VOTSOKGWSA-N
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Description

(E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid is a synthetic acrylic acid derivative characterized by a substituted phenyl ring with methoxy groups at positions 3 and 4, a piperidine sulfonamide group at position 5, and an (E)-configured acrylic acid side chain. This compound’s structural complexity confers unique physicochemical properties, including enhanced lipophilicity due to the methoxy and sulfonamide substituents, which may influence its pharmacokinetic behavior and target binding affinity.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxy-5-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S/c1-22-13-10-12(6-7-15(18)19)11-14(16(13)23-2)24(20,21)17-8-4-3-5-9-17/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYKFPYRKYFLSR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the substituted phenyl ring, followed by the introduction of the piperidinylsulfonyl group. The final step involves the formation of the acrylic acid moiety through a condensation reaction.

    Preparation of the Substituted Phenyl Ring: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions to introduce the piperidinylsulfonyl group. This can be achieved through sulfonylation reactions using reagents like piperidine and sulfonyl chlorides under controlled conditions.

    Formation of the Acrylic Acid Moiety: The final step involves a condensation reaction between the substituted phenyl ring and an appropriate acrylic acid precursor, such as acrolein, under basic or acidic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperidinylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of alcohols from the acrylic acid moiety.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The piperidinylsulfonyl group may interact with enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in covalent bonding with target proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound belongs to the cinnamic acid derivative family, sharing a core acrylic acid moiety with natural and synthetic analogs. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Applications/Activities
(E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid 3,4-diOMe, 5-(piperidin-1-ylsulfonyl) ~383.45 (calculated) Potential enzyme inhibition, synthetic intermediate
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) 3,4-diOH 180.16 Antioxidant, anti-inflammatory, dietary supplement
Ferulic acid 3-OMe, 4-OH 194.18 Skincare (UV protection), food preservative
Sinapic acid 3,5-diOMe, 4-OH 224.21 Antioxidant, neuroprotective agent
Sulfonamide-based analogs (e.g., Celecoxib) Variable sulfonamide substituents ~381.37 Cyclooxygenase-2 (COX-2) inhibition

Structural Differences and Implications

  • Methoxy vs. Hydroxyl Groups : Unlike caffeic acid’s polar 3,4-dihydroxy groups, the methoxy substituents in the target compound reduce hydrogen-bonding capacity, increasing lipophilicity (predicted logP ~2.8 vs. caffeic acid’s logP ~1.2). This may enhance membrane permeability but reduce water solubility .
  • This group may confer affinity for sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases.

Biological Activity

(E)-3-(3,4-dimethoxy-5-(piperidin-1-ylsulfonyl)phenyl)acrylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C18H24N2O4S
  • Molecular Weight : 372.46 g/mol

Research indicates that this compound may exhibit its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on specific enzymes, such as fumarase from Mycobacterium tuberculosis (Mtb), which is crucial for the citric acid cycle. Inhibition of fumarase can lead to reduced growth of Mtb, making it a potential candidate for anti-tuberculosis drug development .
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : Similar compounds have shown significant inhibition of PARP enzymes, which play a role in DNA repair mechanisms. This inhibition is particularly relevant in cancer therapy, where PARP inhibitors can enhance the efficacy of DNA-damaging agents .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. For instance:

  • Mycobacterium tuberculosis : In vitro studies have shown that derivatives similar to this compound can inhibit Mtb growth effectively. The IC50 values reported for related compounds range from 2.5 μM to 19 μM .

Anticancer Activity

In cancer models, the compound exhibits antiproliferative effects:

  • Cell Line Studies : Compounds with similar structural motifs have been tested against BRCA-deficient cancer cell lines, showing selectivity and potency. For example, some derivatives achieved IC50 values in the nanomolar range .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals how modifications to the core structure influence biological activity:

ModificationEffect on Activity
Removal of methoxy groupSignificant reduction in inhibition
Replacement with methyl groupFurther decrease in activity
Alteration of sulfonamide groupChanges in binding affinity

These findings suggest that specific functional groups are critical for maintaining the desired biological activity.

Case Study 1: Inhibition of Fumarase

In a study focusing on fumarase inhibitors, compounds structurally similar to this compound were tested for their ability to inhibit Mtb fumarase. The results indicated that compounds with multiple binding motifs exhibited higher inhibitory activity due to enhanced interactions at the enzyme's allosteric site .

Case Study 2: PARP Inhibition in Cancer Cells

Another study investigated the effects of related compounds on cancer cell lines deficient in BRCA genes. The results showed that these compounds could induce significant apoptosis in these cells while sparing normal cells, highlighting their potential for targeted cancer therapy .

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